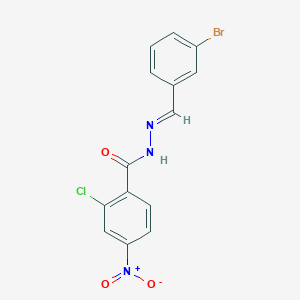![molecular formula C17H13N3O4 B3862136 2-(1-naphthyl)-N'-[(5-nitro-2-furyl)methylene]acetohydrazide](/img/structure/B3862136.png)
2-(1-naphthyl)-N'-[(5-nitro-2-furyl)methylene]acetohydrazide
Übersicht
Beschreibung
2-(1-naphthyl)-N'-[(5-nitro-2-furyl)methylene]acetohydrazide, also known as NFA, is a chemical compound that has been extensively studied due to its potential applications in scientific research. NFA is a hydrazide derivative of furan and naphthalene, and it has been shown to possess a range of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 2-(1-naphthyl)-N'-[(5-nitro-2-furyl)methylene]acetohydrazide is not fully understood, but it is believed to act as a scavenger of ROS. 2-(1-naphthyl)-N'-[(5-nitro-2-furyl)methylene]acetohydrazide has been shown to inhibit the production of ROS in various cell types, including macrophages and endothelial cells. It has also been shown to protect cells from oxidative stress-induced apoptosis. 2-(1-naphthyl)-N'-[(5-nitro-2-furyl)methylene]acetohydrazide may also inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune responses.
Biochemical and Physiological Effects
2-(1-naphthyl)-N'-[(5-nitro-2-furyl)methylene]acetohydrazide has been shown to possess a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in macrophages. 2-(1-naphthyl)-N'-[(5-nitro-2-furyl)methylene]acetohydrazide has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, 2-(1-naphthyl)-N'-[(5-nitro-2-furyl)methylene]acetohydrazide has been shown to possess anti-microbial properties against various bacterial and fungal strains.
Vorteile Und Einschränkungen Für Laborexperimente
2-(1-naphthyl)-N'-[(5-nitro-2-furyl)methylene]acetohydrazide has several advantages as a tool compound for scientific research. It is a relatively stable compound that can be easily synthesized in the laboratory. It is also relatively non-toxic and has been shown to be well-tolerated in animal studies. However, there are some limitations to the use of 2-(1-naphthyl)-N'-[(5-nitro-2-furyl)methylene]acetohydrazide in lab experiments. It is a hydrophobic compound that may require the use of solvents such as DMSO or ethanol for in vitro studies. In addition, the mechanism of action of 2-(1-naphthyl)-N'-[(5-nitro-2-furyl)methylene]acetohydrazide is not fully understood, which may limit its use as a specific tool compound for certain studies.
Zukünftige Richtungen
There are several future directions for research on 2-(1-naphthyl)-N'-[(5-nitro-2-furyl)methylene]acetohydrazide. One area of interest is the development of 2-(1-naphthyl)-N'-[(5-nitro-2-furyl)methylene]acetohydrazide derivatives with improved pharmacological properties. Another area of interest is the investigation of the role of 2-(1-naphthyl)-N'-[(5-nitro-2-furyl)methylene]acetohydrazide in cellular signaling pathways and its potential as a therapeutic target for various diseases. Additionally, the use of 2-(1-naphthyl)-N'-[(5-nitro-2-furyl)methylene]acetohydrazide as a tool compound for investigating the role of ROS in aging and age-related diseases is an area of potential research. Overall, the potential applications of 2-(1-naphthyl)-N'-[(5-nitro-2-furyl)methylene]acetohydrazide in scientific research are vast and warrant further investigation.
Wissenschaftliche Forschungsanwendungen
2-(1-naphthyl)-N'-[(5-nitro-2-furyl)methylene]acetohydrazide has been extensively studied for its potential applications in scientific research. It has been shown to possess a range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. 2-(1-naphthyl)-N'-[(5-nitro-2-furyl)methylene]acetohydrazide has been used as a tool compound in various studies to investigate the role of reactive oxygen species (ROS) in cellular signaling pathways. It has also been used to study the effects of oxidative stress on cellular processes.
Eigenschaften
IUPAC Name |
2-naphthalen-1-yl-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O4/c21-16(19-18-11-14-8-9-17(24-14)20(22)23)10-13-6-3-5-12-4-1-2-7-15(12)13/h1-9,11H,10H2,(H,19,21)/b18-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMWLVFSXLIBHCC-WOJGMQOQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)NN=CC3=CC=C(O3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)N/N=C/C3=CC=C(O3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(naphthalen-1-yl)-N'-[(E)-(5-nitrofuran-2-yl)methylidene]acetohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[2-(benzylsulfonyl)-1-isobutyl-1H-imidazol-5-yl]-N-(3-methoxybenzyl)-N-methylmethanamine](/img/structure/B3862054.png)
![3-{2-[(4-methylphenoxy)acetyl]carbonohydrazonoyl}phenyl 2-thiophenecarboxylate](/img/structure/B3862055.png)
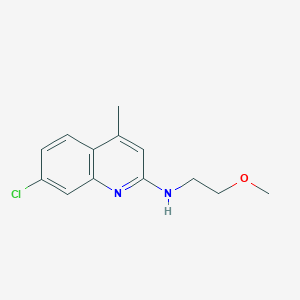

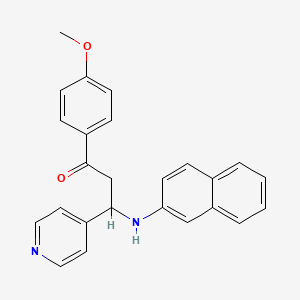
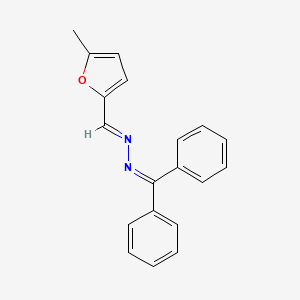
![2-ethoxy-4-{2-[(4-methylphenoxy)acetyl]carbonohydrazonoyl}phenyl 2-thiophenecarboxylate](/img/structure/B3862097.png)
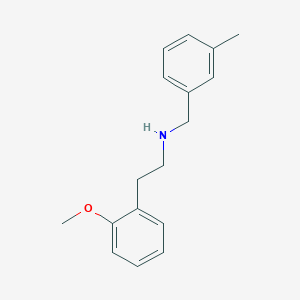
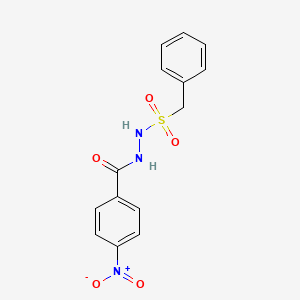
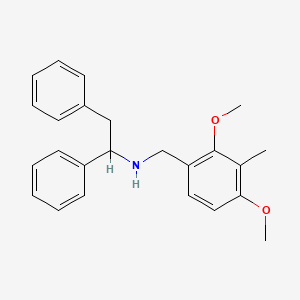
![4-{2-[2-(3-chlorophenoxy)propanoyl]carbonohydrazonoyl}-1,3-phenylene diacetate](/img/structure/B3862147.png)
![2-(1-cyclopentyl-4-{[4-(1-pyrrolidinylmethyl)-2-thienyl]methyl}-2-piperazinyl)ethanol](/img/structure/B3862149.png)
![N'-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methylene}-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide](/img/structure/B3862157.png)
